Cas no 2228409-03-6 (1-{1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}cyclopropan-1-ol)

1-{1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}cyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-{1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}cyclopropan-1-ol
- 1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}cyclopropan-1-ol
- 2228409-03-6
- EN300-1794645
-
- インチ: 1S/C10H16N2O/c1-8(2)12-7-9(6-11-12)5-10(13)3-4-10/h6-8,13H,3-5H2,1-2H3
- InChIKey: VMRMESBSBNWJNB-UHFFFAOYSA-N
- SMILES: OC1(CC2C=NN(C(C)C)C=2)CC1
計算された属性
- 精确分子量: 180.126263138g/mol
- 同位素质量: 180.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 38Ų
1-{1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}cyclopropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1794645-5.0g |
1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}cyclopropan-1-ol |
2228409-03-6 | 5g |
$3935.0 | 2023-06-02 | ||
Enamine | EN300-1794645-10.0g |
1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}cyclopropan-1-ol |
2228409-03-6 | 10g |
$5837.0 | 2023-06-02 | ||
Enamine | EN300-1794645-0.25g |
1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}cyclopropan-1-ol |
2228409-03-6 | 0.25g |
$1249.0 | 2023-09-19 | ||
Enamine | EN300-1794645-0.5g |
1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}cyclopropan-1-ol |
2228409-03-6 | 0.5g |
$1302.0 | 2023-09-19 | ||
Enamine | EN300-1794645-2.5g |
1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}cyclopropan-1-ol |
2228409-03-6 | 2.5g |
$2660.0 | 2023-09-19 | ||
Enamine | EN300-1794645-0.05g |
1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}cyclopropan-1-ol |
2228409-03-6 | 0.05g |
$1140.0 | 2023-09-19 | ||
Enamine | EN300-1794645-1g |
1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}cyclopropan-1-ol |
2228409-03-6 | 1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1794645-5g |
1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}cyclopropan-1-ol |
2228409-03-6 | 5g |
$3935.0 | 2023-09-19 | ||
Enamine | EN300-1794645-1.0g |
1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}cyclopropan-1-ol |
2228409-03-6 | 1g |
$1357.0 | 2023-06-02 | ||
Enamine | EN300-1794645-0.1g |
1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}cyclopropan-1-ol |
2228409-03-6 | 0.1g |
$1195.0 | 2023-09-19 |
1-{1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}cyclopropan-1-ol 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
1-{1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}cyclopropan-1-olに関する追加情報
Introduction to 1-{1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}cyclopropan-1-ol (CAS No. 2228409-03-6)
1-{1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}cyclopropan-1-ol (CAS No. 2228409-03-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of cyclopropanol and pyrazole, two functional groups that are known for their diverse biological activities. The unique structural features of this compound make it a promising candidate for various therapeutic applications, particularly in the areas of neurology and oncology.
The chemical structure of 1-{1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}cyclopropan-1-ol consists of a cyclopropane ring attached to a pyrazole moiety via a methylene bridge. The presence of the isopropyl group on the pyrazole ring adds further complexity and potential for modulating biological activity. This compound has been synthesized through a series of well-documented chemical reactions, including the coupling of cyclopropanol with an appropriately substituted pyrazole derivative.
Recent studies have highlighted the potential therapeutic applications of 1-{1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}cyclopropan-1-ol. In the field of neurology, this compound has shown promising results in preclinical models of neurological disorders. Research has demonstrated its ability to modulate specific neurotransmitter systems, particularly those involving serotonin and dopamine. These findings suggest that 1-{1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}cyclopropan-1-ol could be a valuable lead compound for the development of new treatments for conditions such as depression, anxiety, and neurodegenerative diseases.
In oncology, 1-{1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}cyclopropan-1-ol has been investigated for its potential as an anticancer agent. Preclinical studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation pathways. These findings have led to further investigations into the use of 1-{1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}cyclopropan-1-ol as a potential therapeutic agent in cancer therapy.
The pharmacokinetic properties of 1-{1-(propan-2-yl)-1H-pyrazol-4-ylmethyl}cyclopropan-1-ol have also been studied in detail. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a relatively long half-life, making it suitable for once-daily dosing regimens. Additionally, the compound has demonstrated low toxicity in preclinical safety studies, which is a crucial factor for its potential clinical development.
The structural diversity and functional group flexibility of 1-{1-(propan-2-y l)-1H-pyrazol -4 - ylmeth yl}cy clo pro pan - 1 - ol have also facilitated its use as a scaffold for further chemical modifications. Scientists have explored various derivatives by introducing different substituents on the cyclopropane and pyrazole rings to optimize its biological activity and pharmacological properties. These efforts have led to the identification of several analogs with enhanced potency and selectivity.
In conclusion, 1-{1-(propan - 2 - yl) - 1 H - pyra z ol - 4 - ylm eth yl }cy clo pro pan - 1 - ol (CAS No. 2228409 - 03 - 6) represents a promising compound with significant potential in both neurological and oncological applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further preclinical and clinical development. Ongoing research continues to explore its full therapeutic potential, with the hope of translating these findings into effective treatments for various diseases.
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